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Compound of Interest

Compound Name: 1-Bromo-1-chloropropane

Cat. No.: B8793123 Get Quote

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental spectroscopic data for 1-bromo-1-chloropropane is not readily

available in public spectral databases. The data presented in this guide for 1-bromo-1-
chloropropane is therefore predicted based on established principles of spectroscopy and

analysis of structurally related compounds. For comparative purposes, this guide also includes

available experimental data for the isomers 1-bromo-2-chloropropane and 1-bromo-3-

chloropropane.

Predicted Spectroscopic Data for 1-Bromo-1-
Chloropropane
The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data for 1-bromo-1-chloropropane.

Predicted Nuclear Magnetic Resonance (NMR)
Spectroscopy Data
¹H NMR: The proton NMR spectrum of 1-bromo-1-chloropropane is expected to exhibit three

distinct signals corresponding to the methine (CH), methylene (CH₂), and methyl (CH₃)

protons. The chemical shift of the methine proton will be significantly downfield due to the

deshielding effects of the adjacent bromine and chlorine atoms.
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Table 1: Predicted ¹H NMR Data for 1-Bromo-1-Chloropropane

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Integration

CH-BrCl 5.5 - 6.0 Triplet (t) 1H

-CH₂- 2.2 - 2.6 Sextet 2H

-CH₃ 1.1 - 1.4 Triplet (t) 3H

¹³C NMR: The carbon-13 NMR spectrum is predicted to show three signals. The carbon atom

bonded to both bromine and chlorine will be the most deshielded and thus appear at the

highest chemical shift.

Table 2: Predicted ¹³C NMR Data for 1-Bromo-1-Chloropropane

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-BrCl 60 - 70

-CH₂- 30 - 40

-CH₃ 10 - 15

Predicted Infrared (IR) Spectroscopy Data
The IR spectrum of 1-bromo-1-chloropropane is expected to show characteristic absorption

bands for C-H and C-halogen bonds.

Table 3: Predicted IR Absorption Bands for 1-Bromo-1-Chloropropane
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Vibrational Mode
Predicted Wavenumber
(cm⁻¹)

Intensity

C-H stretch (alkane) 2850 - 3000 Strong

C-H bend (alkane) 1375 - 1470 Medium

C-Cl stretch 600 - 800 Medium-Strong

C-Br stretch 500 - 600 Medium-Strong

Predicted Mass Spectrometry (MS) Data
The mass spectrum of 1-bromo-1-chloropropane will be characterized by a complex

molecular ion region due to the presence of isotopes of both bromine (⁷⁹Br and ⁸¹Br) and

chlorine (³⁵Cl and ³⁷Cl). The primary fragmentation is expected to involve the loss of the

halogen atoms.

Table 4: Predicted Mass Spectrometry Data for 1-Bromo-1-Chloropropane

m/z Predicted Ion Notes

156, 158, 160 [C₃H₆BrCl]⁺

Molecular ion peaks, relative

intensities will depend on

isotopic abundance.

77, 79 [C₃H₆Cl]⁺ Loss of Br radical.

121, 123 [C₃H₆Br]⁺ Loss of Cl radical.

41 [C₃H₅]⁺
Propyl cation, likely a stable

fragment.

Experimental Spectroscopic Data for Isomers of
Bromo-chloropropane
For the purpose of comparison, the following tables summarize available experimental data for

1-bromo-2-chloropropane and 1-bromo-3-chloropropane.
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Table 5: Experimental ¹H NMR Data for 1-Bromo-2-chloropropane

Proton Assignment Chemical Shift (δ, ppm) Multiplicity

CH(Cl) ~4.3 Multiplet

CH₂(Br) ~3.7 Multiplet

CH₃ ~1.7 Doublet

Solvent: CDCl₃

Table 6: Experimental ¹³C NMR Data for 1-Bromo-3-chloropropane[1][2][3]

Carbon Assignment Chemical Shift (δ, ppm)

C-Cl 43

-CH₂- 35

C-Br 30

Solvent: Not specified

Table 7: Experimental IR and MS Data for 1-Bromo-3-chloropropane[4][5][6]

Spectroscopy Key Features

IR (cm⁻¹)
C-H stretch: ~2965, C-H bend: ~1440, C-Cl

stretch: ~730, C-Br stretch: ~650

MS (m/z)
Molecular Ion: 156/158/160, Base Peak: 41

([C₃H₅]⁺), Other Fragments: 77/79 ([C₃H₆Cl]⁺)

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for a liquid

sample such as 1-bromo-1-chloropropane.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical

parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and

acquisition of 16-32 scans.

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural

abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation

delay (2-5 seconds) are typically required. Proton decoupling is used to simplify the

spectrum to single lines for each carbon environment.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR

spectrum and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample, the Attenuated Total Reflectance (ATR) technique

is most convenient. Place a small drop of the neat liquid directly onto the ATR crystal (e.g.,

diamond or ZnSe).

Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR)

spectrometer. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of

4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded prior to

the sample measurement.

Data Processing: The instrument software automatically subtracts the background spectrum

from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via Gas Chromatography (GC-MS) for volatile liquids. This separates the sample
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from any impurities before it enters the ion source.

Ionization: Use Electron Ionization (EI) at 70 eV as a standard method for creating fragment

ions and a clear fragmentation pattern.

Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass

analyzer.

Data Acquisition: Scan a mass-to-charge (m/z) range appropriate for the compound, for

instance, from m/z 35 to 200.

Visualizations

Structure and NMR Assignments for 1-Bromo-1-Chloropropane

Molecular Structure
Predicted ¹H NMR

Predicted ¹³C NMR

C¹(Br,Cl) ─ C²H₂ ─

H¹: ~5.8 ppm (t)

C¹: ~65 ppm

C³H₃

H²: ~2.4 ppm (sextet)

C²: ~35 ppm

H³: ~1.2 ppm (t)

C³: ~12 ppm

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b8793123?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8793123?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Predicted NMR assignments for 1-bromo-1-chloropropane.

Predicted Mass Spectrometry Fragmentation of 1-Bromo-1-Chloropropane
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Caption: Predicted fragmentation pathways for 1-bromo-1-chloropropane in MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Data of 1-Bromo-1-Chloropropane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8793123#spectroscopic-data-of-1-bromo-1-
chloropropane-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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